H-DL-Val-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-DL-Pip-DL-xiIle-DL-Val-DL-Gln-NH2
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Overview
Description
The compound H-DL-Val-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-DL-Pip-DL-xiIle-DL-Val-DL-Gln-NH2 is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in various scientific research applications due to their ability to mimic natural biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-DL-Pip-DL-xiIle-DL-Val-DL-Gln-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Val-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-DL-Pip-DL-xiIle-DL-Val-DL-Gln-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, resulting in linear peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-DL-Val-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-DL-Pip-DL-xiIle-DL-Val-DL-Gln-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery system.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of H-DL-Val-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-DL-Pip-DL-xiIle-DL-Val-DL-Gln-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, modulating biological pathways and processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
H-DL-Val-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-DL-Pip-DL-xiIle-DL-Val-DL-Gln-NH2: can be compared to other synthetic peptides like:
Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide: Similar in structure but with different amino acid sequences and modifications.
Elcatonin: A calcitonin derivative used in medical applications.
This compound in various fields of research.
Properties
Molecular Formula |
C48H77N13O14 |
---|---|
Molecular Weight |
1060.2 g/mol |
IUPAC Name |
2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]piperidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C48H77N13O14/c1-7-25(6)39(47(74)59-38(24(4)5)46(73)54-28(40(53)67)15-17-34(49)64)60-44(71)33-10-8-9-19-61(33)48(75)31(20-26-11-13-27(63)14-12-26)57-42(69)30(21-36(51)66)56-41(68)29(16-18-35(50)65)55-43(70)32(22-62)58-45(72)37(52)23(2)3/h11-14,23-25,28-33,37-39,62-63H,7-10,15-22,52H2,1-6H3,(H2,49,64)(H2,50,65)(H2,51,66)(H2,53,67)(H,54,73)(H,55,70)(H,56,68)(H,57,69)(H,58,72)(H,59,74)(H,60,71) |
InChI Key |
HYCVVNDWPVZSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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